B1578516 NLP-31

NLP-31

Cat. No.: B1578516
Attention: For research use only. Not for human or veterinary use.
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Description

NLP-31 is a neuropeptide-like protein encoded by the this compound gene in Caenorhabditis elegans. It belongs to the nlp-29 gene cluster (chromosome V), which includes nlp-27 to this compound and nlp-34 . This cluster is evolutionarily conserved and is transcriptionally upregulated during fungal infections, such as exposure to Monacrosporium haptotylum or Drechmeria coniospora, suggesting a critical role in innate immunity .

Synthetic this compound, a 53-amino-acid peptide, exhibits broad-spectrum antimicrobial activity in vitro against fungi (Candida albicans) and bacteria (Bacillus subtilis, Staphylococcus aureus, and Burkholderia pseudomallei) . Notably, this compound is expressed in the hypodermis of C. elegans, where it contributes to epidermal defense mechanisms . Beyond direct antimicrobial effects, this compound modulates inflammatory responses in mammalian macrophages by suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-12) while enhancing anti-inflammatory signals (e.g., GM-CSF, IL-6) during B. pseudomallei infection . Importantly, this compound demonstrates negligible cytotoxicity in mammalian cells, even at high concentrations (up to 25 µM), making it a promising therapeutic candidate .

Properties

bioactivity

Gram+ & Gram-, Fungi,

sequence

QWGYGGYGRGYGGYGGYGRGYGGYGGYGRGYGGYGRGMYGGYGRPYGGYGWGK

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of NLP-31 and Related Antimicrobial Peptides

Compound Source Antimicrobial Targets Mechanism of Action Cytotoxicity (Mammalian Cells) Key Findings
This compound C. elegans Fungi, Gram-positive/-negative bacteria Non-membrane permeabilization; cytoplasmic macromolecule interaction (e.g., DNA binding) Low (IC₅₀ > 25 µM) Reduces TNF-α and IL-12 in infected macrophages; upregulates GM-CSF and IL-6 . No membrane disruption observed .
Y43C5A.3 C. elegans B. pseudomallei DNA binding; unclear membrane interaction Low (IC₅₀ > 25 µM) Synergizes with this compound in suppressing TNF-α and IL-12; enhances GM-CSF and IL-6 . No membrane damage detected .
LL-37 Human (cathelicidin) Broad-spectrum bacteria Membrane disruption; pore formation High (IC₅₀ < 25 µM) Induces bacterial membrane permeabilization (SYTOX green uptake) ; cytotoxic to macrophages at ≥25 µM .
ILYS-3 C. elegans Gram-positive bacteria Lytic activity (cleaves peptidoglycan bonds) Not reported Produced in the digestive tract; critical for defense against Micrococcus luteus . Disruption of ilys-3 increases infection susceptibility .

Key Research Findings

Mechanistic Divergence :

  • This compound and Y43C5A.3 inhibit B. pseudomallei growth without damaging bacterial membranes, contrasting with LL-37’s membrane-disruptive action . Instead, this compound binds to cytoplasmic macromolecules (e.g., DNA), interfering with bacterial viability .
  • LL-37’s cytotoxicity limits its therapeutic utility, whereas this compound and Y43C5A.3 exhibit minimal toxicity .

Immunomodulatory Effects: this compound and Y43C5A.3 reduce pro-inflammatory cytokines (TNF-α, IL-12) in B. In contrast, LL-37 amplifies inflammation in some contexts due to membrane damage-triggered immune activation .

Evolutionary Conservation :

  • The nlp-29 cluster (including this compound) is unique to nematodes but shares functional parallels with vertebrate gut neuropeptides, which regulate immune and developmental pathways . For example, this compound’s embryonic expression suggests roles beyond immunity, akin to PACAP in vertebrates .

Synergistic Potential: Co-treatment with this compound and Y43C5A.3 enhances anti-inflammatory effects without additive cytotoxicity, suggesting combinatorial therapeutic strategies .

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